5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one
CAS No.:
Cat. No.: VC17714071
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
![5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one -](/images/structure/VC17714071.png)
Specification
Molecular Formula | C9H14N2O |
---|---|
Molecular Weight | 166.22 g/mol |
IUPAC Name | spiro[3-azabicyclo[5.1.0]octane-5,3'-azetidine]-4-one |
Standard InChI | InChI=1S/C9H14N2O/c12-8-9(4-10-5-9)2-6-1-7(6)3-11-8/h6-7,10H,1-5H2,(H,11,12) |
Standard InChI Key | UPQLXJKNSBLCTC-UHFFFAOYSA-N |
Canonical SMILES | C1C2C1CNC(=O)C3(C2)CNC3 |
Introduction
Molecular and Structural Characteristics
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₂O |
Molecular Weight | 166.22 g/mol |
IUPAC Name | Spiro[3-azabicyclo[5.1.0]octane-5,3'-azetidine]-4-one |
PubChem CID | 137701896 |
Structural Analysis
The core structure consists of a spiro junction at the azetidine’s third carbon and the bicyclo[5.1.0]octane’s fifth position, creating a rigid, three-dimensional scaffold. The azetidine ring (a four-membered nitrogen heterocycle) contributes to electron-rich regions, while the bicyclo[5.1.0]octane introduces steric constraints that limit conformational flexibility. This combination enhances binding specificity to biological targets, a feature exploited in drug design .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one typically involves multi-step strategies to construct the bicyclic framework. One approach begins with the cyclopropanation of a cyclohexene derivative to form the bicyclo[5.1.0]octane moiety, followed by spirocyclization with an azetidine precursor. Advanced methods may employ transition-metal catalysis to achieve ring closure, though specific protocols remain proprietary.
Reactivity Profile
The compound’s reactivity is influenced by its strained bicyclic system and the lactam group (4'-one). The azetidine nitrogen exhibits nucleophilic character, enabling functionalization via alkylation or acylation. The ketone group participates in condensation reactions, such as hydrazone formation, which are critical for derivatization in drug discovery .
Parameter | Recommendation |
---|---|
Personal Protection | Nitrile gloves, goggles, lab coat, respirator |
Storage | 2–8°C in airtight container |
First Aid Measures | Flush eyes/skin with water; seek medical aid |
Environmental Considerations
No ecotoxicity data are available, but structural analogs suggest low bioaccumulation potential due to moderate water solubility .
Recent Developments and Future Directions
Computational Modeling Advances
Density functional theory (DFT) studies predict strong binding to kinase domains, prompting interest in kinase inhibitor development . Virtual screening campaigns are underway to identify lead compounds for inflammatory diseases.
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